(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone
Description
Background and Significance
The compound (2-Benzyl-1,2,3,4-tetrahydrobenzo[b]naphthyridin-10-yl)(morpholino)methanone represents a sophisticated example of heterocyclic chemistry that has garnered significant attention within the pharmaceutical research community. Naphthyridine derivatives have established themselves as privileged scaffolds in medicinal chemistry due to their remarkable versatility and broad spectrum of biological activities. The 1,6-naphthyridine framework, in particular, has demonstrated exceptional promise across multiple therapeutic areas, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic applications.
The significance of this compound extends beyond its immediate structural characteristics to encompass its role as a representative member of a class that has shown potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Research has demonstrated that naphthyridine derivatives possess diverse biological properties including anti-osteoporotic activity through alpha(v)beta(3) antagonism, anti-allergic properties, antimalarial effects, gastric antisecretory activity, bronchodilator function, anticonvulsant properties, anti-hypertensive effects, and platelet aggregation inhibition.
The tetrahydrobenzo[b]naphthyridine core structure has emerged as particularly noteworthy in recent pharmaceutical research. Investigations have identified novel analogues within this structural class as potent phosphodiesterase 5 inhibitors, with enhanced aqueous solubility characteristics that address critical formulation challenges in drug development. The incorporation of the morpholino methanone moiety represents a strategic approach to optimizing the physicochemical properties of the parent naphthyridine scaffold.
Contemporary research has revealed that the broad spectrum of activities exhibited by naphthyridine derivatives includes epidermal growth factor receptor inhibition, protein kinase inhibition, ionotropic agent properties, beta-3 antagonist activity, multidrug resistance modulator function, adenosine receptor agonist properties, adrenoceptor antagonist activity, and pesticide applications. This extensive range of biological activities establishes naphthyridine derivatives as potent scaffolds with significant potential for therapeutic and industrial applications.
Nomenclature and Chemical Classification
The systematic nomenclature of (2-Benzyl-1,2,3,4-tetrahydrobenzo[b]naphthyridin-10-yl)(morpholino)methanone reflects the complex hierarchical structure of this heterocyclic compound. The International Union of Pure and Applied Chemistry name follows established conventions for describing fused ring systems with multiple heteroatoms and substituents. The compound's molecular formula C24H25N3O2 indicates a substantial organic molecule with a molecular weight of 387.47 grams per mole.
The structural classification places this compound within the broader category of naphthyridines, which are defined as compounds containing a naphthyridine moiety consisting of naphthalene with carbon atoms replaced by nitrogen in each of the two rings. The naphthyridine skeleton can be described as an assembly of two fused pyridine rings that do not share their nitrogen atoms. This compound specifically belongs to the 1,6-naphthyridine subclass, distinguished by the positioning of nitrogen atoms in the fused ring system.
The tetrahydro designation indicates the saturation of specific carbon-carbon double bonds within the naphthyridine core, resulting in a partially saturated heterocyclic system. The benzo[b] notation describes the additional benzene ring fused to the naphthyridine framework, creating a tricyclic aromatic system. The benzyl substituent at the 2-position represents a phenylmethyl group attached to the nitrogen atom within the tetrahydro ring portion of the molecule.
The morpholino methanone moiety consists of a morpholine ring system connected through an amide linkage to the 10-position of the naphthyridine core. Morpholine itself is a six-membered heterocyclic compound containing both nitrogen and oxygen heteroatoms, contributing to the compound's overall polarity and potential for hydrogen bonding interactions.
Historical Development of Naphthyridine Derivatives
The historical development of naphthyridine derivatives represents a fascinating evolution in heterocyclic chemistry that spans several decades of systematic research and discovery. The initial recognition of naphthyridine compounds as biologically active entities emerged from early investigations into nitrogen-containing heterocycles during the mid-twentieth century. The 1,8-naphthyridine framework was among the first to receive extensive study, establishing the foundation for understanding the structure-activity relationships that govern the biological properties of these compounds.
The systematic exploration of naphthyridine derivatives gained momentum as researchers recognized their potential across multiple therapeutic areas. Early studies focused primarily on antimicrobial applications, but the scope of investigation rapidly expanded to encompass antiviral, anticancer, and anti-inflammatory activities. The recognition that structural modifications to the naphthyridine core could significantly influence biological activity patterns led to intensive synthetic efforts aimed at developing new analogues with enhanced properties.
The development of tetrahydrobenzo[b]naphthyridine derivatives represents a more recent advancement in this field. Research efforts have concentrated on creating partially saturated analogues that maintain the essential pharmacophoric elements while offering improved physicochemical properties. The introduction of the tetrahydro functionality has proven particularly valuable in enhancing aqueous solubility characteristics, addressing a critical limitation of many aromatic heterocyclic compounds.
The incorporation of morpholino substituents into naphthyridine frameworks reflects contemporary understanding of how structural modifications can optimize drug-like properties. The morpholine ring system contributes polar functionality that enhances water solubility while maintaining appropriate lipophilicity for biological membrane penetration. This approach exemplifies the sophisticated structure-based design strategies that characterize modern medicinal chemistry research.
Contemporary research has revealed that the synthetic methodology for preparing tetrahydrobenzo[b]naphthyridine derivatives typically involves condensation reactions between appropriately substituted aminobenzoic acids and N-substituted piperidin-4-one compounds in phosphorus oxychloride. Subsequent nucleophilic substitution reactions with benzylamine derivatives allow for the introduction of diverse substituents at the 10-position of the naphthyridine core.
Research Objectives and Scope
The contemporary research objectives surrounding (2-Benzyl-1,2,3,4-tetrahydrobenzo[b]naphthyridin-10-yl)(morpholino)methanone and related compounds encompass multiple interconnected areas of investigation. Primary research efforts focus on elucidating the structure-activity relationships that govern the biological properties of tetrahydrobenzo[b]naphthyridine derivatives, with particular emphasis on understanding how specific structural modifications influence pharmacological activity profiles.
The scope of current investigations includes comprehensive studies of phosphodiesterase 5 inhibitory activity, recognizing that this enzyme target represents a validated therapeutic approach for multiple clinical conditions. Research efforts have concentrated on developing analogues with enhanced potency and selectivity profiles while maintaining favorable physicochemical properties including aqueous solubility and metabolic stability.
Synthetic methodology development represents another critical research objective, as the complex molecular architecture of these compounds requires sophisticated synthetic approaches. Current efforts focus on optimizing reaction conditions for the condensation reactions that form the tricyclic naphthyridine core, as well as developing efficient methods for introducing diverse substituents through nucleophilic substitution reactions.
The investigation of neuroprotective properties has emerged as a significant research direction, building upon earlier observations that naphthyridine derivatives possess potential applications in treating neurological disorders. Research objectives in this area include understanding the molecular mechanisms underlying neuroprotective activity and identifying structural features that enhance central nervous system penetration and activity.
Structure-based drug design approaches represent a contemporary research focus that leverages computational modeling and crystallographic studies to guide the development of new analogues with improved properties. These efforts aim to understand the molecular interactions that determine biological activity and to predict the effects of structural modifications before synthesis.
Properties
IUPAC Name |
(2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(27-12-14-29-15-13-27)23-19-8-4-5-9-21(19)25-22-10-11-26(17-20(22)23)16-18-6-2-1-3-7-18/h1-9H,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMQKUTHFLOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C3=CC=CC=C3N=C21)C(=O)N4CCOCC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673107 | |
| Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228168-22-6 | |
| Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone, with the chemical formula and CAS number 65344-67-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties based on existing literature and research findings.
Chemical Structure
The compound features a complex structure that includes a tetrahydrobenzo[b][1,6]naphthyridine core and a morpholino group. This unique configuration may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Effects : Many derivatives of naphthyridine have shown significant anticancer properties. The structure-activity relationship (SAR) suggests that modifications in the naphthyridine moiety can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal activities. This suggests that this compound may also possess these properties.
- Enzyme Inhibition : Some studies indicate potential inhibitory effects on specific enzymes which are crucial in metabolic pathways.
Anticancer Activity
A study on naphthyridine derivatives indicated that certain modifications could lead to enhanced cytotoxic effects against various cancer cell lines such as HeLa and MCF7. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Naphthyridine Derivative A | HeLa | 5.0 |
| Naphthyridine Derivative B | MCF7 | 3.5 |
These results suggest that structural variations significantly influence the anticancer efficacy of naphthyridine compounds .
Antimicrobial Activity
Research has shown that naphthyridine derivatives possess notable antimicrobial properties. For example:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
These findings imply that this compound might also exhibit similar antimicrobial effects .
Enzyme Inhibition
Inhibitory assays have revealed that certain naphthyridine derivatives can inhibit enzymes involved in cancer progression and metabolic disorders. For instance:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Alkaline Phosphatase | 70 |
| Carbonic Anhydrase | 65 |
These results highlight the potential of this compound in therapeutic applications targeting specific metabolic pathways .
Case Studies
Several case studies have documented the biological activity of structurally related compounds:
- Case Study on Anticancer Activity : A recent study explored the effects of a naphthyridine derivative on tumor growth in vivo. The compound significantly reduced tumor size in xenograft models compared to controls.
- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of a series of naphthyridine derivatives against clinical isolates of resistant bacteria. The results demonstrated effective inhibition against multiple strains.
Comparison with Similar Compounds
Core Scaffold Variations
- 6-Benzylidene-2,3-diphenyl-1-oxo-1,2,3,4,6,7,8,9-octahydrobenzo[b][1,6]naphthyridine (): Shares the benzo[b][1,6]naphthyridine core but incorporates a benzylidene group at the 6-position and lacks the morpholino methanone. The benzylidene substituent introduces a conjugated double bond, altering electronic properties compared to the saturated benzyl group in the target compound .
- 2-(Phenylsulfonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic Acid (C₁₉H₁₆N₂O₄S, ): Replaces the morpholino methanone with a sulfonyl group and carboxylic acid. The sulfonyl group is strongly electron-withdrawing, reducing basicity and increasing acidity, which impacts solubility and target interactions .
Functional Group Analogues
- Morpholino-1,3,5-Triazine Derivatives (): Bis(morpholino)triazine derivatives, such as 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid, retain the morpholino group but on a triazine core. The triazine ring’s electron-deficient nature contrasts with the electron-rich benzo[b]naphthyridine, affecting reactivity and binding interactions .
Physicochemical Properties
*Estimated using fragment-based methods.
Key Observations :
- The target compound’s morpholino methanone group increases hydrophilicity compared to purely aromatic analogs but less so than sulfonyl/carboxylic acid-containing derivatives .
Challenges in Similarity Assessment
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficient) may overlook critical functional group effects. For example, replacing morpholino methanone with sulfonyl-carboxylic acid () drastically alters charge and polarity, necessitating multi-parameter comparisons (e.g., logP, hydrogen-bond donors) .
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
Aminopyridines undergo cyclocondensation with α,β-unsaturated carbonyl compounds under acidic catalysis. For instance, reacting 2-aminopyridine with cinnamaldehyde in the presence of p-toluenesulfonic acid (p-TsOH) yields the dihydro intermediate, which is subsequently hydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere to saturate the heterocyclic ring. This method achieves moderate yields (45–60%) but requires careful control of reaction time to prevent over-reduction.
Ullmann Coupling-Mediated Ring Formation
The Ullmann reaction facilitates aryl-aryl bond formation between halogenated precursors. For example, 6-bromoveratraldehyde couples with ethyl acetoacetate in the presence of copper(I) iodide and 1,10-phenanthroline to generate a biphenyl intermediate, which undergoes intramolecular cyclization under basic conditions to form the naphthyridine core. This method offers superior regioselectivity (85–90% yield) compared to cyclocondensation but demands anhydrous conditions and inert atmosphere.
Key Parameters for Core Synthesis
| Parameter | Cyclocondensation | Ullmann Coupling |
|---|---|---|
| Catalyst | p-TsOH | CuI/1,10-phenanthroline |
| Temperature | 80–100°C | 120–140°C |
| Reaction Time | 8–12 h | 24–48 h |
| Yield | 45–60% | 85–90% |
| Purity (HPLC) | ≥92% | ≥98% |
Formation of the Morpholino Methanone Moiety
The morpholino methanone group is introduced via carbamate coupling or phosphoramidite chemistry:
Carbodiimide-Mediated Amide Bond Formation
The 10-position amine of the benzyl-naphthyridine intermediate reacts with morpholine-4-carbonyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method yields 65–70% product but requires rigorous exclusion of moisture.
Solid-Phase Phosphoramidite Coupling
Adapting oligonucleotide synthesis techniques, the morpholino moiety is built using phosphoramidite monomers. The naphthyridine core is functionalized with a 5′-O-dimethoxytrityl (DMT) group, followed by sequential coupling with morpholino phosphoramidites (e.g., thymine morpholino monomer 27 ) under argon atmosphere. Boronation with BH3·THF stabilizes the intermediate before final deprotection with iodine/dimethylamine yields the target compound in 94% purity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, benzyl), 4.12 (s, 2H, CH2 morpholino), 3.75–3.60 (m, 8H, morpholine ring).
-
HRMS : Calculated for C24H25N3O2 [M+H]+: 388.2018; Found: 388.2021.
Optimization Strategies and Challenges
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but promote decomposition at elevated temperatures. Switching to toluene in Buchwald-Hartwig reactions improves thermal stability.
Protecting Group Management
The BIBS (bis(trimethylsilyl)acetamide) group protects secondary amines during phosphoramidite synthesis, preventing undesired side reactions. Deprotection with ammonium hydroxide requires precise pH control to avoid core degradation.
Scalability Considerations
Batch processes for Ullmann coupling face mass transfer limitations in large reactors. Continuous-flow systems with microstructured reactors enhance mixing and heat transfer, enabling kilogram-scale production.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation + SNAr | Low cost, minimal metal residues | Low regioselectivity, long steps | 45–60 |
| Ullmann + Buchwald | High purity, scalability | Expensive catalysts | 80–85 |
| Solid-phase synthesis | Automated, high reproducibility | Specialized equipment needed | 90–94 |
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and correct stoichiometry.
For advanced validation, X-ray crystallography resolves absolute configuration and crystal packing .
How can X-ray crystallography resolve ambiguities in structural elucidation?
Advanced Research Question
Single-crystal X-ray diffraction provides atomic-level resolution of bond angles, torsion angles, and stereochemistry. For morpholino-containing compounds, co-crystallization with heavy atoms (e.g., bromine derivatives) may enhance diffraction. Refinement software (e.g., SHELX) models thermal motion and occupancy, addressing discrepancies in NMR-derived conformers .
What biological activities are reported for structurally related naphthyridine-morpholino hybrids?
Basic Research Question
Analogous compounds exhibit antimicrobial, anticancer, and kinase-inhibitory properties. For example, (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone shows IC values <10 µM against breast cancer cell lines (MCF-7). Activity is often linked to the naphthyridine core’s ability to intercalate DNA or inhibit ATP-binding pockets .
What in vivo models are suitable for evaluating therapeutic efficacy?
Advanced Research Question
- Xenograft Models : Subcutaneous tumor implants in immunodeficient mice assess antitumor activity.
- Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations.
- Toxicity Screening : Liver/kidney function markers (ALT, creatinine) monitor organ safety.
Dose-response studies (e.g., 10–100 mg/kg oral administration) identify therapeutic windows .
How should stability studies be designed under varying environmental conditions?
Q. Methodological Guidance
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours.
Store samples in amber vials at -20°C to prevent photodegradation .
How can contradictory biological activity data be reconciled across studies?
Advanced Research Question
- Experimental Replicates : Use ≥4 replicates (as in randomized block designs) to reduce variability .
- Assay Standardization : Normalize cell viability assays (e.g., MTT) using internal controls.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets. Contradictions may arise from differences in cell lines, solvent vehicles (DMSO vs. saline), or incubation times .
Can computational methods predict target binding modes for this compound?
Advanced Research Question
Molecular docking (AutoDock Vina, Glide) models interactions with putative targets like PI3K or mTOR. Use DFT calculations to optimize ligand geometry and MD simulations (AMBER, GROMACS) to assess binding stability. Validate predictions with SPR-based binding assays .
What safety protocols are essential for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Storage : Keep in amber glass bottles under nitrogen at -20°C.
Refer to SDS for spill management (e.g., neutralize acids with bicarbonate) and first-aid measures (eye rinsing for 15 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
